1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
CAS No.: 723744-49-8
Cat. No.: VC21505998
Molecular Formula: C17H17ClN2O2S
Molecular Weight: 348.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723744-49-8 |
|---|---|
| Molecular Formula | C17H17ClN2O2S |
| Molecular Weight | 348.8g/mol |
| IUPAC Name | 1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
| Standard InChI | InChI=1S/C17H17ClN2O2S/c1-12-11-16(13(2)10-15(12)18)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
| Standard InChI Key | FWMCNYGFIBNVAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Introduction
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound with a molecular formula of C17H17ClN2O2S and a molecular weight of 348.85 g/mol . This compound belongs to the imidazole class, which is a five-membered heterocyclic ring containing nitrogen. The presence of a sulfonyl group attached to the imidazole ring and a phenyl group further modifies its chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of a 4,5-dihydro-1H-imidazole derivative with a sulfonyl chloride derived from 4-chloro-2,5-dimethylphenyl. The specific conditions and reagents may vary depending on the desired yield and purity.
Biological Activities and Potential Applications
While specific biological activities of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole are not extensively documented in the available literature, compounds with similar structures have shown potential in various therapeutic areas. For instance, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . The sulfonyl group can enhance the compound's ability to interact with biological targets, potentially leading to applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume